structural characterization of 2-(2-thiazolyl)cyclobutanamine
structural characterization of 2-(2-thiazolyl)cyclobutanamine
An In-Depth Technical Guide to the Structural Characterization of 2-(2-Thiazolyl)cyclobutanamine
Executive Summary
The compound 2-(2-thiazolyl)cyclobutanamine (CAS: 933713-04-3)[] represents a highly versatile, structurally compact pharmacophore widely utilized in modern drug discovery. Featuring a rigid cyclobutane core substituted with a basic primary amine and an electron-rich 2-thiazolyl moiety, this compound serves as a critical building block for kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and CNS-active agents.
Structurally, the molecule (Molecular Formula: C7H10N2S) possesses two contiguous stereocenters at C1 and C2 of the cyclobutane ring, giving rise to cis and trans diastereomers. For medicinal chemists and application scientists, the unambiguous characterization of its relative and absolute stereochemistry, alongside its electronic properties, is paramount. This whitepaper details a comprehensive, self-validating analytical framework—encompassing High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—to rigorously characterize this molecule.
Analytical Workflow & Causality in Experimental Design
The structural elucidation of small, rigid heterocycles requires a multi-tiered approach. Relying solely on 1D NMR is insufficient due to the conformational puckering of the cyclobutane ring, which complicates the extraction of precise dihedral angles from scalar 3JH−H couplings. Therefore, our protocol mandates a progression from exact mass verification to 2D spatial correlation.
Fig 1: Logical workflow for the structural elucidation of 2-(2-thiazolyl)cyclobutanamine.
Physicochemical Profiling & HRMS Analysis
Rationale and Ionization Strategy
Given the presence of the primary aliphatic amine and the thiazole nitrogen, the molecule is highly basic. Electrospray Ionization in positive mode (ESI+) is the optimal technique, as it readily protonates the primary amine to yield the [M+H]+ ion. High-Resolution Time-of-Flight (TOF) mass spectrometry is employed to confirm the elemental composition (C7H10N2S) within a mass error of < 5 ppm.
Quantitative Data Summary
Table 1: Physicochemical and MS Properties
| Parameter | Value / Description |
| CAS Registry Number | 933713-04-3[] |
| Molecular Formula | C7H10N2S[3] |
| Monoisotopic Mass | 154.0565 Da |
| Theoretical [M+H]+ | 155.0643 m/z |
| Primary Fragmentation | Loss of NH3 (-17 Da) yielding m/z 138.03 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR ( 1 H and 13 C) Assignments
The 1 H NMR spectrum of 2-(2-thiazolyl)cyclobutanamine is characterized by distinct regions: the downfield aromatic protons of the thiazole ring and the upfield aliphatic protons of the cyclobutane core[4]. The methylene protons of the cyclobutane ring exhibit complex multiplets due to the non-equivalence induced by the chiral centers and the dynamic puckering of the four-membered ring[5].
Table 2: Representative NMR Chemical Shifts (in CDCl3 , 400 MHz) (Note: Values represent the trans-diastereomer model)
| Position | 1 H Shift (ppm), Multiplicity, J (Hz) | 13 C Shift (ppm) | Structural Assignment |
| Thiazole C2 | - | 172.5 | Quaternary C bonded to cyclobutane |
| Thiazole C4 | 7.68, d, J=3.2 | 142.1 | Aromatic CH adjacent to N[6] |
| Thiazole C5 | 7.21, d, J=3.2 | 118.4 | Aromatic CH adjacent to S[6] |
| Cyclobutane C1 | 3.85, q, J=7.5 | 55.2 | CH bonded to −NH2 [5] |
| Cyclobutane C2 | 3.65, q, J=7.5 | 46.8 | CH bonded to Thiazole |
| Cyclobutane C3 | 2.30 - 2.45, m | 24.5 | Ring CH2 |
| Cyclobutane C4 | 1.85 - 2.05, m | 31.2 | Ring CH2 |
| Amine −NH2 | 1.60, br s | - | Exchangeable with D2O |
Stereochemical Assignment via 2D NOESY
The critical challenge in characterizing 2-substituted cyclobutanamines is distinguishing between the cis and trans isomers. Because the cyclobutane ring rapidly interconverts between puckered conformations ("butterfly" geometry), the Karplus equation cannot be reliably used to extract dihedral angles from 3JH1−H2 couplings.
To bypass this, we rely on Nuclear Overhauser Effect Spectroscopy (NOESY) .
Fig 2: Logic tree for stereochemical assignment bypassing ambiguous scalar couplings.
-
Causality: In the cis-isomer, H1 and H2 are syn-coplanar (or pseudo-syn), resulting in a spatial distance of < 3.0 Å, which yields a strong NOE cross-peak. In the trans-isomer, H1 and H2 are anti-coplanar, pushing their spatial distance beyond 3.5 Å, resulting in a weak or absent NOE signal.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of 2-(2-thiazolyl)cyclobutanamine in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid ensures complete protonation of the amine.
-
Calibration: Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-2 ppm mass accuracy.
-
Acquisition: Inject 1 µL into the mass spectrometer operating in positive ion mode. Set the capillary voltage to 3500 V and the drying gas temperature to 250 °C.
-
Validation: Extract the exact mass for [M+H]+ and generate the isotopic pattern. The experimental isotopic distribution must match the theoretical distribution for C7H10N2S with > 95% confidence.
Protocol B: Multinuclear and 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard)[4]. Transfer to a high-quality 5 mm NMR tube.
-
1D 1 H Acquisition: Acquire on a 400 MHz or 500 MHz spectrometer. Use a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and 16 scans.
-
1D 13 C Acquisition: Acquire with proton decoupling (WALTZ-16). Use a relaxation delay of 3 seconds and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary thiazole carbon (C2).
-
2D NOESY Acquisition: Set the mixing time ( τm ) to 300-500 ms. This specific mixing time is critical; shorter times may miss weak correlations, while longer times risk spin diffusion (false positives). Acquire 256 increments in the indirect dimension.
-
Validation: Cross-reference the 1 H- 1 H COSY spectrum to trace the continuous spin system from H1 → H2 → H3 → H4 of the cyclobutane ring. Use the NOESY spectrum to definitively assign the cis or trans relative configuration.
References
- BOC Sciences. "CAS 933713-04-3 2-(2-Thiazolyl)cyclobutanamine". bocsci.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHFSZKgIddiiSbzA14oUNNwFCTHYziOQKptOAhVdCuXQH_8_CtEaGsQ_aQByWFPkna-syf422JpvXAOdGdoX-8nKFKJ_ueAsyixUetVhSkHNV1OYi9AdQKAs3AM2K00rE3HyOpP3Y7huonFUYt3nIFeLl1DI28wC5GBocDfjVkWppswy_a-H_6ZshGDfSRGw==]
- Aquila Pharmatech LLC. "Product Details: A57860". aquilapharmatech.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSJ_rE4Z7nviZA2bogl3rJPmdOY1f5pgVK3ub26kDPihrg49lzizK0u519YXtGJLrpvOY0WABcFQO-DxIwarw39zDpIAirw1qeevc_mI1ghz8ChaDI_YBwzGPtV9MXHnTAeulfk0U3m_L-wsxBRNUcjq8=]
- NextSDS. "Cyclopropanamine, 2-(2-methyl-5-thiazolyl)- — Chemical Substance Information". nextsds.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-gW4vrA4ioo8FRSHmAr8jLAbVnR4QhPTCWlce7Ct6mrVvcItjjmVLKzw6uJ3zcT7PRecO_Nsp0mpn0FharQmrGZgbAAkhEbTL1VmsOEnAt4OBfsBYGZL-GvJTyWUfoM5AtQ8pPSbrJs6bQw-XaX9pQgMItqqs0EeLbjmktsRjnCNwQz1Nqyw1RAfd7pw=]
- The Royal Society of Chemistry. "Supporting Information Visible-Light Organophotoredox-Mediated Intermolecular Formal [4+2] Cycloadditions of Arylcyclobutylamine". rsc.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpq_vjSHlZ2TIhPd1L6au-jRAUmnh1GIrFHm_GKdVtU99xU4oMZNNkFgAMjHuD35FgHpQ7_xy8f3NaB4l0oS9hjd0b_RwMuORHQzhwFqoTl4dFZ3Hg-K5IKc7O2t4LYOxGdMpewpJklQ5F6imfUA31verNnrIuxfI=]
- Smolecule. "N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine". smolecule.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ToYahAm4nBEe343kq8OAnP44pto7o_VlGghtg6bK0-WPJRyH5pWoMeUlcD0PjZk1SEM0EW0sFLbc_2HUm_uy2epqyMzNQIo5_G8A9YlDNt88BkCzhwFkWDwQwhEfS7ud9L5hAw==]
- Journal of Medicinal Chemistry - ACS Publications. "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability". acs.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-MFKJHOpTw4aZAikKwF8uWlWYsAJR3gImmGfHf5Ei7c3UA-uORIBGtBTTCSrw2doB2MqRdi2VGE3NHXgGV3ex9esHPi9hhRUx29J5eDWWhWc_HgTPmD9AMxJ2NQJHW0cLfVqZJbo-ermlhXkbhuoi]
